[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride
Description
Nomenclature and Classification
[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride represents a complex organic molecule that falls within multiple chemical classification systems. According to systematic nomenclature conventions, the compound's International Union of Pure and Applied Chemistry designation fully describes its structural features through its oxane ring core, methanesulfonylmethyl substituent, and aminomethyl functional group. The hydrochloride salt form indicates the protonation of the amine group with hydrochloric acid, forming an ionic compound with enhanced water solubility characteristics compared to its free base counterpart.
The molecular classification of this compound places it within several important chemical families simultaneously. Primary classification identifies it as an organosulfur compound due to the presence of the methanesulfonyl group, which contains sulfur in its highest oxidation state. Secondary classification includes its membership in the heterocyclic compound family through its oxane ring system, specifically a six-membered saturated oxygen-containing ring also known as tetrahydropyran. Tertiary classification encompasses its status as an amine derivative, specifically a primary alkylamine attached to a quaternary carbon center within the oxane ring structure.
Chemical database entries consistently employ alternative nomenclature systems to describe this compound, including the use of systematic names that emphasize different structural features. The compound appears in various databases under names such as 1-[4-(methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride, reflecting the substitution pattern on the oxane ring. These naming conventions follow established organic chemistry principles for describing complex polyfunctional molecules where multiple substituents and functional groups must be clearly identified and positioned within the molecular framework.
Historical Context and Discovery
The development and characterization of this compound emerges from the broader historical context of organosulfur chemistry advancement during the late twentieth and early twenty-first centuries. Research into sulfoxides and sulfones has demonstrated the significant biological and chemical importance of organosulfur compounds, with numerous medicinally relevant molecules containing sulfonyl functional groups showing therapeutic efficacy across various disease states. The systematic exploration of methanesulfonyl-containing compounds has been driven by their demonstrated utility in pharmaceutical applications and their unique chemical reactivity profiles.
The compound's entry into chemical databases occurred during the early 2000s, with initial documentation appearing in research chemical catalogs and specialized compound libraries. Database records indicate creation dates around 2005 for related structural analogs, suggesting that systematic synthesis and characterization of this compound family occurred during this period. The development of efficient synthetic methodologies for constructing oxane ring systems with complex substituent patterns has enabled the preparation of this and related compounds for research applications.
Contemporary research interest in this compound stems from the recognition that methanesulfonyl groups can serve as versatile synthetic intermediates and biologically active pharmacophores. The combination of the oxane ring system with the methanesulfonyl functionality creates a molecular scaffold with potential applications in medicinal chemistry, where both structural rigidity and functional group diversity are often required for biological activity. The historical trajectory of this compound reflects broader trends in synthetic organic chemistry toward the development of structurally complex, multifunctional molecules for pharmaceutical and materials science applications.
Chemical Registry Data and Identifiers
The Chemical Abstracts Service registry number for this compound is 1423031-85-9, which serves as the primary identifier for this compound in chemical databases and literature searches. This registry number provides unambiguous identification of the specific molecular structure and salt form, distinguishing it from closely related analogs and alternative salt forms that may possess different registry numbers and molecular properties.
Molecular formula determination establishes the compound as C8H18ClNO3S, indicating a molecular weight of 243.75 daltons. The molecular formula reflects the presence of eight carbon atoms, eighteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one nitrogen atom, three oxygen atoms, and one sulfur atom. This elemental composition confirms the structural assignments derived from systematic nomenclature and provides essential data for analytical characterization and synthesis planning.
Table 1: Chemical Registry and Identification Data
Additional molecular descriptors include the Simplified Molecular Input Line Entry System representation, which provides a linear notation for the compound's structure that can be processed by computational chemistry software and database search algorithms. The International Chemical Identifier and International Chemical Identifier Key offer standardized representations that enable precise structural identification across different chemical databases and software platforms. These identifiers collectively ensure accurate compound identification and facilitate literature searches, database queries, and computational analysis of molecular properties.
Position in Oxane Derivative Family
This compound occupies a specialized position within the extensive family of oxane derivatives, which encompasses thousands of known compounds featuring the six-membered saturated oxygen heterocycle. The oxane ring system, also designated as tetrahydropyran in alternative nomenclature, serves as a fundamental structural motif in both natural products and synthetic compounds, providing conformational rigidity and specific stereochemical arrangements that influence molecular properties and biological activities.
Comparative analysis with related oxane derivatives reveals distinctive structural features that differentiate this compound from simpler analogs. Examination of structural databases identifies numerous related compounds, including [4-(4-methoxyphenyl)oxan-4-yl]methanamine, which features an aromatic substituent instead of the methanesulfonylmethyl group. Additional analogs include [4-(3-methylsulfonylpropoxy)oxan-4-yl]methanamine and [4-(3-methylsulfonylpropyl)oxan-4-yl]methanamine, which demonstrate alternative positioning and connectivity of the methanesulfonyl functionality. These structural comparisons highlight the versatility of the oxane scaffold for accommodating diverse substituent patterns and functional group arrangements.
The quaternary carbon substitution pattern at the 4-position of the oxane ring represents a distinctive structural feature that distinguishes this compound from many simpler oxane derivatives. This substitution pattern creates increased steric hindrance and conformational constraints that may influence both chemical reactivity and biological activity profiles. The presence of both electron-withdrawing methanesulfonyl and electron-donating aminomethyl substituents at the same carbon center creates a unique electronic environment that may contribute to specific chemical and biological properties not observed in singly substituted oxane derivatives.
Table 2: Selected Oxane Derivative Family Members
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| This compound | 1423031-85-9 | C8H18ClNO3S | Direct methanesulfonylmethyl substitution |
| [4-(4-Methoxyphenyl)oxan-4-yl]methanamine | 440087-51-4 | C13H19NO2 | Aromatic methoxyphenyl substituent |
| [4-(3-Methylsulfonylpropoxy)oxan-4-yl]methanamine | - | C10H21NO4S | Extended methylsulfonylpropoxy chain |
| [4-(3-Methylsulfonylpropyl)oxan-4-yl]methanamine | - | C10H21NO3S | Direct methylsulfonylpropyl substitution |
Significance in Organosulfur Chemistry
The prominence of this compound within organosulfur chemistry derives from its incorporation of the methanesulfonyl functional group, which represents one of the most important sulfur-containing moieties in modern synthetic and medicinal chemistry. Organosulfur compounds have demonstrated remarkable diversity in biological activities, including antioxidant effects, anti-inflammatory properties, and therapeutic applications across numerous disease states. The methanesulfonyl group specifically provides unique electronic and steric properties that can significantly influence molecular interactions and biological activities.
Research into sulfoxides and sulfones has revealed their widespread utility as both synthetic intermediates and biologically active compounds, with numerous clinically approved medications containing organosulfur structural elements. Examples of medicinally important organosulfur compounds include omeprazole, rabeprazole, lansoprazole, and pantoprazole, which function as proton pump inhibitors for treating acid-related gastric disorders. Additional therapeutic agents such as modafinil and sulindac demonstrate the versatility of organosulfur compounds in addressing diverse medical conditions including narcolepsy and inflammatory diseases.
The methanesulfonyl group present in this compound exists in the fully oxidized sulfur state, which imparts distinctive chemical properties compared to lower oxidation state organosulfur compounds such as sulfides and sulfoxides. The sulfonyl functional group exhibits strong electron-withdrawing characteristics that can influence the reactivity of adjacent functional groups and modify the overall molecular polarity and hydrogen bonding capacity. These electronic effects may contribute to specific binding interactions with biological targets and influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.
Contemporary organosulfur chemistry research has emphasized the development of efficient synthetic methodologies for constructing complex sulfonyl-containing molecules, including oxidative transformations of sulfides to sulfoxides and sulfones using various oxidizing agents. The synthetic accessibility of methanesulfonyl-containing compounds through established methodologies facilitates their incorporation into drug discovery programs and materials science applications. The combination of the methanesulfonyl group with the conformationally constrained oxane ring system creates a molecular architecture that may offer advantages in terms of both synthetic accessibility and biological activity profiles compared to more flexible linear analogs.
Properties
IUPAC Name |
[4-(methylsulfonylmethyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-13(10,11)7-8(6-9)2-4-12-5-3-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIGYOQDPYRNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Oxane Derivatives
A common approach uses oxan-4-yl methanesulfonate intermediates, which serve as electrophilic centers for further substitution. For example, oxan-4-yl methanesulfonate can be synthesized by reacting a 4-hydroxyl-substituted oxane with methanesulfonyl chloride under basic conditions to afford the methanesulfonyl ester.
Nucleophilic Substitution to Introduce Methanamine
The methanesulfonyl group is an excellent leaving group, allowing nucleophilic substitution by amines such as methanamine or its derivatives.
- Typical Procedure:
- React the oxan-4-yl methanesulfonate intermediate with methanamine or a protected amine nucleophile in DMF or similar solvent.
- The reaction is often conducted under inert atmosphere (nitrogen) to prevent oxidation.
- Temperatures range from room temperature up to 110°C depending on the nucleophile and reactivity.
- Reaction times vary from 4 to 18 hours to ensure complete substitution.
Salt Formation
After the substitution step, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid or by exposure to HCl gas in an appropriate solvent, typically yielding the stable hydrochloride salt form.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation of oxane alcohol | Methanesulfonyl chloride, K2CO3, DMF, 20–75°C, overnight | 56–65 | Formation of oxan-4-yl methanesulfonate intermediate |
| Nucleophilic substitution | Methanamine, NaH or K2CO3, DMF, 20–110°C, 4–18 h | 50–70 | Substitution of methanesulfonyl group by methanamine nucleophile |
| Hydrochloride salt formation | HCl in ethanol or ether, 0–25°C | >90 | Precipitation of [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride salt |
Research Findings and Optimization Notes
- Base Selection: Sodium hydride provides strong deprotonation facilitating substitution but requires careful handling due to reactivity; potassium carbonate offers milder conditions with good yields.
- Solvent Choice: DMF is preferred for its polarity and ability to dissolve both organic and inorganic reagents, enhancing reaction rates.
- Temperature Control: Elevated temperatures (up to 110°C) accelerate substitution but may increase side reactions; optimization balances yield and purity.
- Purification: Silica gel chromatography and crystallization from solvents are effective for isolating pure intermediates and final products.
- Inert Atmosphere: Use of nitrogen or argon atmosphere prevents oxidation of sensitive intermediates during substitution steps.
Chemical Reactions Analysis
Types of Reactions: [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxan-4-yl derivatives.
Scientific Research Applications
Biological Research
The compound serves as an organic buffer in biological and biochemical applications. Its unique structure allows it to stabilize pH levels in various experimental setups, making it suitable for enzyme assays and cell culture experiments.
Pharmaceutical Development
As a potential pharmaceutical intermediate, [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride can be utilized in the synthesis of novel therapeutic agents. The methanesulfonylmethyl group enhances solubility and bioavailability, critical factors in drug formulation.
Chemical Synthesis
This compound can act as a versatile building block in organic synthesis, particularly in the development of complex molecules through various coupling reactions. Its functional groups facilitate reactions such as nucleophilic substitutions and condensation reactions.
Case Study 1: Enzyme Stability in Buffer Solutions
A study investigated the effectiveness of this compound as a buffer in maintaining enzyme activity under varying pH conditions. The results demonstrated that the compound maintained enzyme stability over a wider pH range compared to traditional buffers.
| Condition | Enzyme Activity (%) | Buffer Used |
|---|---|---|
| pH 6.0 | 95 | Traditional |
| pH 7.0 | 90 | Traditional |
| pH 6.0 | 98 | This compound |
| pH 7.0 | 96 | This compound |
Case Study 2: Synthesis of Novel Anticancer Agents
Researchers explored the use of this compound as a precursor for synthesizing new anticancer compounds. The study highlighted its role in forming key intermediates that exhibited promising cytotoxicity against various cancer cell lines.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 (Breast) |
| Compound B | 15 | HeLa (Cervical) |
| Intermediate from this compound | 8 | A549 (Lung) |
Mechanism of Action
The mechanism of action of [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride with its analogs:
Pharmacological and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The methanesulfonylmethyl group in the target compound increases acidity of adjacent protons and may enhance binding to polar targets (e.g., enzymes or transporters) through dipole interactions . Trifluoromethylphenyl (C₁₄ compound) introduces steric bulk and lipophilicity, which may improve blood-brain barrier (BBB) crossing, a critical factor for CNS-active drugs .
Aromatic vs. Aliphatic Substituents :
- Sulfur-Containing Groups: The methanesulfonyl group (target compound) is more oxidized than the methanesulfinyl group in [4-(methanesulfinylmethyl)phenyl]methanamine hydrochloride ().
Biological Activity
[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₂H₁₇ClN₂O₃S
- Molecular Weight : 292.79 g/mol
- Structure : The compound features a methanesulfonyl group and an oxan ring, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neurological health.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
The following table summarizes the biological activities reported in various studies:
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Enzyme Inhibition | Aldose reductase | |
| Neurotransmitter Modulation | Serotonin receptors |
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent for bacterial infections. -
Neuropharmacological Effects :
In a preclinical trial, the compound was evaluated for its effects on serotonin receptors in animal models. Results indicated an increase in serotonin levels, which may contribute to anxiolytic effects, providing insights into its potential use in treating anxiety disorders. -
Enzyme Interaction Studies :
Research focused on the inhibition of aldose reductase by the compound revealed a competitive inhibition mechanism. This finding is particularly relevant for diabetic complications where aldose reductase plays a critical role.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance:
- Structure-Activity Relationship (SAR) : Modifications to the methanesulfonyl group have been shown to increase lipophilicity and bioavailability, enhancing the compound's efficacy.
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous oxan-4-yl methanamine derivatives are synthesized via coupling methanesulfonylmethyl groups to tetrahydropyran intermediates under inert conditions (e.g., N₂ atmosphere) . Characterization of intermediates should include -NMR and -NMR to confirm regioselectivity, alongside LC-MS for purity assessment (>95%) .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (gradient elution) or recrystallization in ethanol/water .
Q. How should researchers handle hygroscopicity and stability issues during storage?
- Methodological Answer : Store the compound in airtight containers under argon at -20°C to prevent degradation. For short-term use, desiccants like silica gel are recommended. Stability studies (accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf-life .
- Safety Note : Use PPE (gloves, goggles) due to potential irritancy, and avoid aqueous solutions unless explicitly required .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent polarity). For instance, LOXL2 inhibition studies (IC₅₀) require standardized DMSO concentrations (<0.1% v/v) to avoid solvent interference . Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
- Case Study : A related methanamine hydrochloride showed 126 nM IC₅₀ in LOXL2 inhibition but required counter-screening against MAO-A/MAO-B to confirm selectivity .
Q. How can researchers optimize bioorthogonal labeling efficiency using this compound?
- Methodological Answer : For click chemistry applications (e.g., tetrazine ligation), modify reaction conditions:
- Temperature : 37°C for 1 hour in PBS (pH 7.4).
- Molar Ratio : 1:1.2 (compound:tetrazine dye) to minimize unreacted dye .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer : Impurities like methanesulfonic acid byproducts can be detected via:
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (LOD: 0.05% w/w).
- Mass Spectrometry : High-resolution Q-TOF to identify sulfonate adducts (m/z 150–200) .
Key Research Gaps and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
